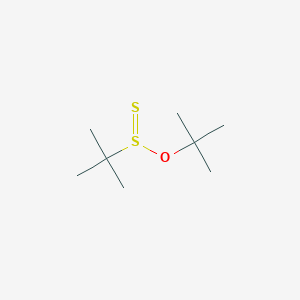
t-Butyl t-butanethiosulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl t-butanethiosulfinate is an organosulfur compound that belongs to the class of sulfinates. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical applications. This compound is particularly interesting due to its ability to undergo a variety of chemical reactions, which makes it useful in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
t-Butyl t-butanethiosulfinate can be synthesized through the oxidation of di-tert-butyl disulfide. The process involves the use of catalytic enantioselective methods. One common method includes the oxidation of di-tert-butyl disulfide using hydrogen peroxide as an oxidant in the presence of a chiral ligand and vanadyl acetylacetonate as a catalyst. The reaction is typically carried out in chloroform as a solvent at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of inexpensive starting materials like di-tert-butyl disulfide and efficient catalytic systems ensures cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl t-butanethiosulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to di-tert-butyl disulfide.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: t-Butyl sulfoxide, t-Butyl sulfone.
Reduction: Di-tert-butyl disulfide.
Substitution: Corresponding sulfinyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
t-Butyl t-butanethiosulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of t-Butyl t-butanethiosulfinate involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The sulfinyl group activates the compound towards nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiols and enzymes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl disulfide: Precursor to t-Butyl t-butanethiosulfinate, used in similar oxidation reactions.
t-Butyl sulfoxide: Oxidation product of this compound, used in various chemical syntheses.
t-Butyl sulfone: Further oxidation product, known for its stability and use in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds. Additionally, its potential biological activities and applications in drug development further highlight its significance .
Propiedades
Fórmula molecular |
C8H18OS2 |
|---|---|
Peso molecular |
194.4 g/mol |
Nombre IUPAC |
tert-butyl-[(2-methylpropan-2-yl)oxy]-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C8H18OS2/c1-7(2,3)9-11(10)8(4,5)6/h1-6H3 |
Clave InChI |
JMQFHODSPMINOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OS(=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


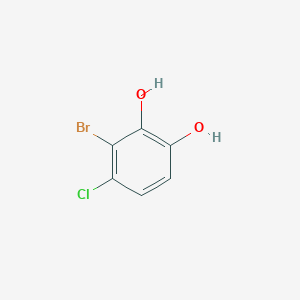
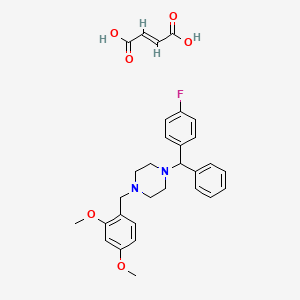
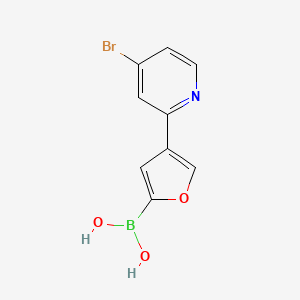
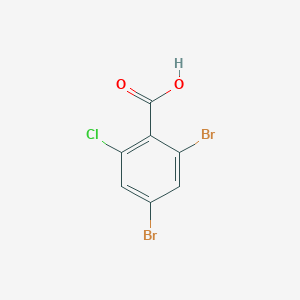
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

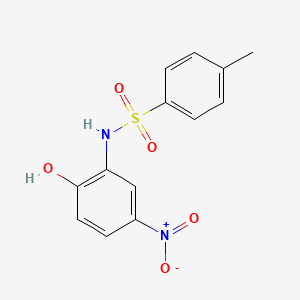
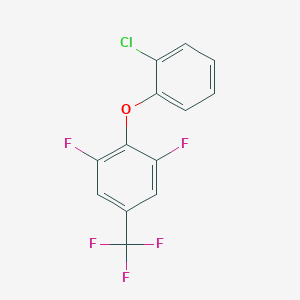


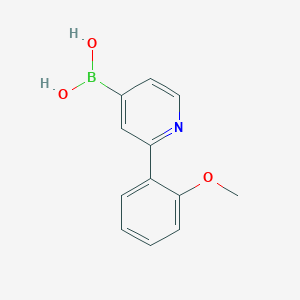
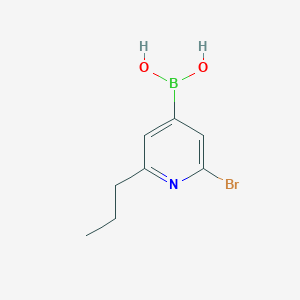
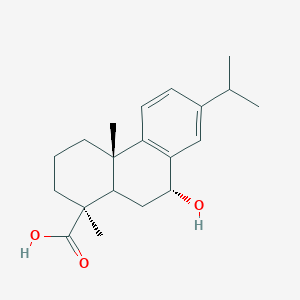
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
